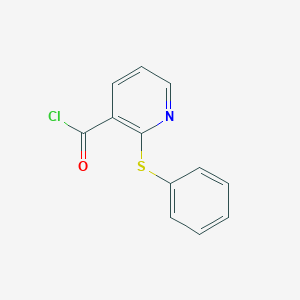

2-(Phenylthio)Pyridine-3-Carbonyl Chloride

Description

Properties

IUPAC Name |

2-phenylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDETZLUVMQQRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379256 | |

| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165249-92-3 | |

| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A common route involves the reaction of 2-chloropyridine-3-carboxylic acid with thiophenol in the presence of a base. The mechanism proceeds via deprotonation of thiophenol to generate a thiolate anion, which attacks the electron-deficient pyridine ring at the 2-position.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Base: Potassium carbonate () or sodium hydride ()

-

Temperature: 80–100°C

-

Time: 12–24 hours

The reaction yields 2-(phenylthio)-3-pyridinecarboxylic acid with a melting point of 171–171.5°C. Purification is achieved via recrystallization from ethanol or aqueous acetic acid.

Transition-Metal-Catalyzed Coupling

Alternative methods employ palladium or copper catalysts to facilitate C–S bond formation. For example, a Ullmann-type coupling between 2-bromopyridine-3-carboxylic acid and thiophenol using copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) enhances regioselectivity.

Key Parameters:

-

Catalyst: CuI (5 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Solvent: DMSO at 110°C

-

Yield: ~70–80% (estimated)

Conversion to this compound

The carboxylic acid is subsequently converted to the acyl chloride using chlorinating agents. Thionyl chloride () is the reagent of choice due to its efficiency and simplicity.

Thionyl Chloride Method

Mechanism:

-

Nucleophilic attack: The hydroxyl group of the carboxylic acid attacks thionyl chloride, forming a chlorosulfite intermediate.

-

Chloride displacement: The intermediate reacts with a second equivalent of , releasing and and yielding the acyl chloride.

Optimized Procedure:

-

Reagents: Thionyl chloride (2.5 equivalents), catalytic dimethylformamide (DMF)

-

Solvent: Anhydrous dichloromethane (DCM) or toluene

-

Temperature: Reflux (40–60°C)

-

Time: 3–6 hours

-

Workup: Excess is removed under reduced pressure, and the crude product is purified via distillation or chromatography.

Key Data:

Alternative Chlorinating Agents

While less common, phosphorus pentachloride () and oxalyl chloride () may also be used. However, these reagents often require stringent moisture-free conditions and generate stoichiometric byproducts (e.g., ).

Reaction Optimization and Challenges

Solvent Selection

Byproduct Management

-

Phosphorus Oxychloride () : A byproduct of -based methods, requiring neutralization with aqueous base.

-

Sulfur Dioxide () : Generated in reactions, necessitating efficient venting or trapping systems.

Analytical Characterization

Critical spectroscopic data for This compound :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.71 g/mol | |

| IR (KBr) | 1740 cm⁻¹ (C=O stretch) | |

| ¹H NMR (CDCl₃) | δ 7.20–8.50 (m, aromatic protons) | |

| Melting Point | 71°C |

Comparative Analysis of Methods

The table below contrasts key preparation routes:

| Method | Reagents | Yield | Purity | Complexity |

|---|---|---|---|---|

| NAS + | , | ~80% | ≥98% | Moderate |

| Ullmann + | CuI, | ~70% | 95% | High |

| NAS + | ~65% | 90% | High |

Industrial-Scale Considerations

For bulk production (e.g., >1 kg), the NAS-thionyl chloride route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)Pyridine-3-Carbonyl Chloride undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common nucleophiles include amines, alcohols, and thiols.

-

Oxidation: : The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

-

Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

-

Nucleophilic Substitution: : Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under reflux conditions.

-

Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are used in solvents such as acetonitrile or dichloromethane. The reactions are usually performed at room temperature or slightly elevated temperatures.

-

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran. The reactions are typically carried out at low temperatures to prevent side reactions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Sulfoxides and Sulfones: Formed by the oxidation of the phenylthio group.

Alcohols: Formed by the reduction of the carbonyl chloride group.

Scientific Research Applications

Organic Synthesis

2-(Phenylthio)Pyridine-3-Carbonyl Chloride is primarily utilized as an intermediate in organic synthesis:

- Pharmaceutical Development : It serves as a precursor for synthesizing various bioactive compounds, including potential drug candidates targeting specific enzymes or receptors .

- Agrochemicals : The compound is also applied in the synthesis of agrochemical products, enhancing crop protection .

Medicinal Chemistry

The compound has significant implications in medicinal chemistry:

- Enzyme Inhibition Studies : It plays a role in studying enzyme inhibition mechanisms, where it may act as an inhibitor by binding to enzyme active sites .

- Drug Development : Its reactivity allows for modifications that lead to new therapeutic agents for various diseases, including cancer and inflammatory conditions .

Biological Studies

In biological research, this compound is used to investigate:

- Protein-Ligand Interactions : The compound's ability to react with nucleophilic groups in proteins aids in understanding binding affinities and mechanisms .

- Proteomics : It is employed in labeling biomolecules for mass spectrometry analysis, facilitating protein identification and quantification .

Material Science

The compound finds applications in material science:

Mechanism of Action

The mechanism of action of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The phenylthio group can interact with hydrophobic pockets, while the carbonyl chloride group can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Phenylthio)Pyridine-3-Carbonyl Chloride with key analogs:

Reactivity and Stability Trends

- Electrophilicity : Compounds with electron-withdrawing groups (e.g., Cl, CF₃) exhibit heightened electrophilicity at the carbonyl carbon. For example, 3,6-Dichloropyridine-2-Carbonyl Chloride reacts rapidly with nucleophiles due to dual Cl substituents . Similarly, CF₃ groups in 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride amplify this effect .

- Stability : The phenylthio group in the target compound likely confers greater stability compared to 2-(Chlorothio)Pyridine-3-Carbonyl Chloride , where the Cl substituent may lead to hydrolysis or oxidative degradation .

- Lipophilicity: 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonyl chloride demonstrates enhanced lipophilicity due to the CF₃-phenoxy group, making it advantageous in pharmaceutical applications .

Biological Activity

2-(Phenylthio)Pyridine-3-Carbonyl Chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.7 g/mol. The compound features a pyridine ring substituted with a phenylthio group and a carbonyl chloride functional group, which are pivotal for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carbonyl chloride group is known to facilitate nucleophilic attack by various biomolecules, potentially leading to modifications in protein function or enzyme activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | A549 (Lung Cancer) | Apoptosis Induction |

| Thieno[2,3-b]pyridine Derivative | 36 | MDA-MB-231 (Breast Cancer) | FOXM1 Inhibition |

| Pyrimidine Derivative | 90.1 | PA-PB1 Interaction Assay | Protein-Protein Interaction Inhibition |

The above table summarizes the anticancer activity of related compounds, highlighting their effectiveness against various cancer cell lines.

Antiviral Activity

Research has also indicated that certain derivatives exhibit antiviral properties. For example, compounds with similar structures have been shown to inhibit viral replication by targeting specific viral proteins.

Table 2: Antiviral Activity of Pyridine Derivatives

| Compound Name | EC50 (µM) | Virus Type | Mechanism of Action |

|---|---|---|---|

| Pyridine Derivative | 39 | Influenza Virus | PA-PB1 Interaction Inhibition |

| Novel Hybrid Compound | TBD | HIV | Reverse Transcriptase Inhibition |

These findings suggest that the structural characteristics of this compound may be conducive to antiviral activity.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various pyridine derivatives on cancer cell lines, demonstrating that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells through apoptosis pathways.

- Antiviral Screening : Another investigation focused on the antiviral properties of pyridine derivatives against influenza viruses, revealing that certain modifications enhanced their efficacy in inhibiting viral replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring and substitution patterns significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances the reactivity of the carbonyl chloride, increasing its potential for biological interactions.

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased reactivity and potency |

| Alkyl substitutions | Altered lipophilicity and cellular uptake |

Q & A

Q. What are the standard synthetic routes for 2-(Phenylthio)Pyridine-3-Carbonyl Chloride, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, phosphorus pentachloride (PCl₅) may be used to convert pyridine-3-carboxylic acid derivatives to acyl chlorides under anhydrous conditions . Purity is validated using techniques like HPLC (High-Performance Liquid Chromatography) with >95% purity thresholds (common in research-grade compounds) and NMR spectroscopy to confirm structural integrity (e.g., characteristic peaks for the phenylthio group at ~7.3–7.5 ppm and carbonyl chloride at ~170 ppm) .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., HCl, SOₓ) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in a dry, cool environment (2–8°C) under inert gas (argon/nitrogen) to prevent hydrolysis .

- Spill Management : Neutralize with dry sand or sodium bicarbonate, followed by disposal via licensed hazardous waste services .

Q. How is the compound characterized spectroscopically, and what are its key spectral markers?

- ¹H NMR : Aromatic protons from the pyridine and phenylthio groups appear as multiplets in 7.1–8.5 ppm .

- IR Spectroscopy : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~690 cm⁻¹ (C-S bond) .

- Mass Spectrometry : Molecular ion peak at m/z 208.065 (calculated for C₆H₃Cl₂NOS) with fragmentation patterns indicating loss of Cl⁻ and SCO groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize decomposition during synthesis?

- Temperature Control : Maintain reactions below 0°C to suppress side reactions (e.g., hydrolysis or sulfoxide formation) .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize the acyl chloride intermediate .

- Catalyst Screening : Test Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution efficiency in the phenylthio group introduction .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?

- Isotopic Labeling : Use ¹³C-labeled reagents to confirm ambiguous carbonyl or pyridine signals in NMR .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., Gaussian software) .

- Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) that may skew spectral interpretations .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?

- Moisture Sensitivity : Hydrolysis to 2-(Phenylthio)Pyridine-3-Carboxylic Acid occurs rapidly in humid environments (confirmed by IR loss of C=O-Cl at 1770 cm⁻¹) .

- Thermal Degradation : Above 40°C, thermal gravimetric analysis (TGA) shows mass loss corresponding to Cl₂ and SO₂ emission .

- Light Exposure : UV-Vis studies indicate photolytic cleavage of the C-S bond, forming pyridine-3-carbonyl chloride and diphenyl disulfide .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Side Reactions : Competing sulfonation at the pyridine nitrogen or over-chlorination can occur at higher temperatures. Mitigate via slow reagent addition and cryogenic conditions .

- Catalyst Loading : Excess Lewis acids (e.g., AlCl₃) may promote dimerization; optimize to 1.2–1.5 equivalents .

- Workup Efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by flash chromatography (silica gel, hexane:EtOAc gradient) to isolate the product .

Methodological Notes

- Contradiction Management : Conflicting solubility data (e.g., in polar vs. nonpolar solvents) may arise from trace impurities. Recrystallize from toluene/hexane mixtures (1:3) to standardize purity .

- Advanced Applications : The compound serves as a precursor for bioactive heterocycles (e.g., kinase inhibitors) via nucleophilic substitution with amines or Grignard reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.